molecular formula C16H17NO3 B1306627 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid CAS No. 802906-00-9

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Cat. No.: B1306627
CAS No.: 802906-00-9
M. Wt: 271.31 g/mol
InChI Key: AUSXHLAOQYCBAR-UHFFFAOYSA-N
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Description

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its naphthalene ring structure

Preparation Methods

The synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves several steps. One common method includes the reaction of 1-acetylnaphthalene with a transaminase enzyme in the presence of an amino donor . This process yields enantiomerically pure ®-1-(1-naphthyl)ethylamine, which can be further processed to obtain the desired compound.

Chemical Reactions Analysis

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds . Common reagents used in these reactions include nitrite and other diazonium salts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an intermediate in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism . The compound’s effects are mediated through its interaction with calcium-sensing receptors.

Comparison with Similar Compounds

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid can be compared to other similar compounds, such as 1-(1-naphthyl)ethylamine and N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) . These compounds share structural similarities but differ in their specific applications and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHLAOQYCBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391627
Record name Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802906-00-9
Record name Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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